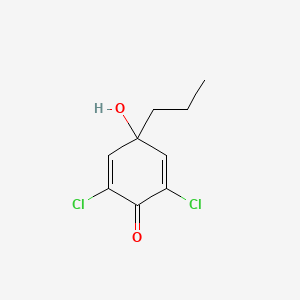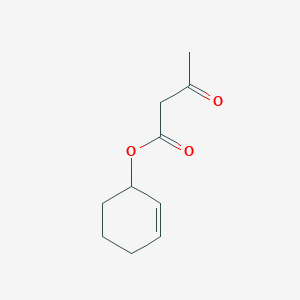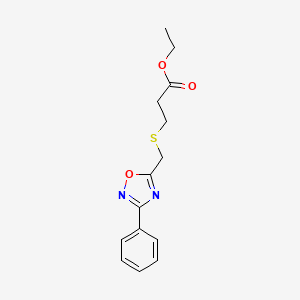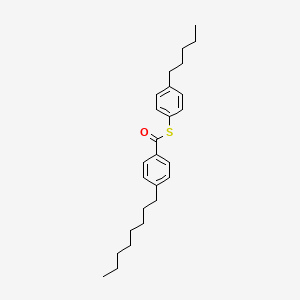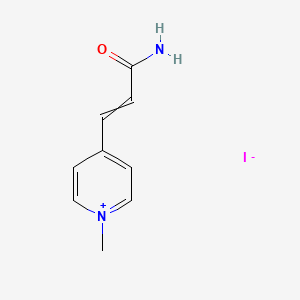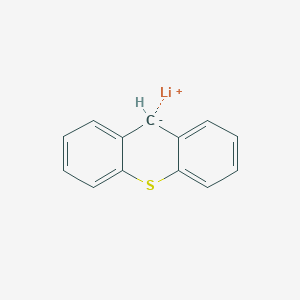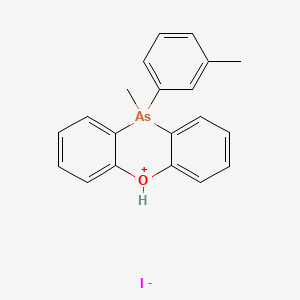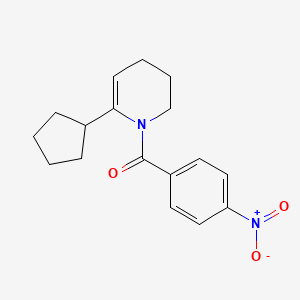![molecular formula C9H11ClN2O4S2 B14591825 2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol CAS No. 61496-63-7](/img/structure/B14591825.png)
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol is an organic compound that contains a thiol group, a nitro group, and a chloromethanesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol typically involves multiple steps. One common method includes the reaction of 4-chloro-2-nitroaniline with chloromethanesulfonyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with ethanethiol to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the required purity standards.
化学反応の分析
Types of Reactions
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloromethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiolates can react with the chloromethanesulfonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of 2-[4-(Aminomethanesulfonyl)-2-nitroanilino]ethane-1-thiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. The chloromethanesulfonyl group can participate in nucleophilic substitution reactions, leading to the modification of biomolecules.
類似化合物との比較
Similar Compounds
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-amine: Similar structure but with an amino group instead of a thiol group.
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-methane: Similar structure but with a methyl group instead of a thiol group.
Uniqueness
The presence of the thiol group in 2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol makes it unique compared to its analogs
特性
CAS番号 |
61496-63-7 |
|---|---|
分子式 |
C9H11ClN2O4S2 |
分子量 |
310.8 g/mol |
IUPAC名 |
2-[4-(chloromethylsulfonyl)-2-nitroanilino]ethanethiol |
InChI |
InChI=1S/C9H11ClN2O4S2/c10-6-18(15,16)7-1-2-8(11-3-4-17)9(5-7)12(13)14/h1-2,5,11,17H,3-4,6H2 |
InChIキー |
LWZCKTOBGNUULN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCl)[N+](=O)[O-])NCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Triethoxy[(2-methylphenoxy)methyl]silane](/img/structure/B14591742.png)
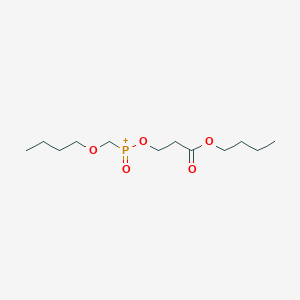
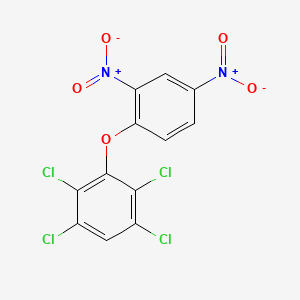
![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)
